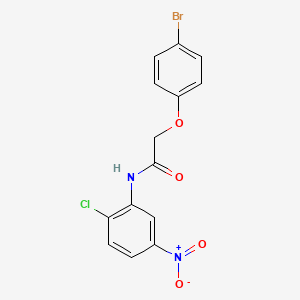![molecular formula C22H22BrN3O2 B6074877 2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B6074877.png)
2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide is a chemical compound that belongs to the quinoline family. It is a synthetic compound that has been used extensively in scientific research due to its unique properties. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, including phosphodiesterases and histone deacetylases. It may also affect various signaling pathways in cells, leading to changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. This compound has also been shown to affect the expression of various genes involved in cellular processes, including cell cycle regulation and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide in lab experiments is its ability to selectively target certain cellular processes. This compound has also been shown to have low toxicity in animal models, making it a potentially useful tool in drug discovery. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving 2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide. One area of interest is the development of new derivatives of this compound with improved properties, such as increased solubility and potency. Another area of interest is the study of this compound in combination with other drugs, to determine if it has synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various diseases.
In conclusion, 2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide is a synthetic compound that has been extensively studied in scientific research for its unique properties. This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. Despite its limitations, this compound has the potential to be a useful tool in drug discovery and further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide involves the reaction of 4-bromoaniline and 2-(4-morpholinyl)ethylamine with 4-chloroquinoline-6-carboxylic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide has been used in scientific research for various applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been used as a tool in the study of various cellular processes, including apoptosis and autophagy.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O2/c23-17-7-5-16(6-8-17)21-15-19(18-3-1-2-4-20(18)25-21)22(27)24-9-10-26-11-13-28-14-12-26/h1-8,15H,9-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADCWOYVAWHOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6074801.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6074809.png)
![2-{[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B6074816.png)
![phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate](/img/structure/B6074823.png)
![2-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6074824.png)
![N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B6074833.png)
![3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6074841.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-4-ethylbenzenesulfonohydrazide](/img/structure/B6074848.png)
![methyl 2-({[2-(5-bromo-2-furoyl)hydrazino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B6074863.png)



![1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B6074921.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-4-pyridinylpropanamide](/img/structure/B6074930.png)